molecular formula C7H5FN2O B074038 5-Fluoro-1,3-dihidrobenzoimidazol-2-ona CAS No. 1544-75-8

5-Fluoro-1,3-dihidrobenzoimidazol-2-ona

Número de catálogo: B074038
Número CAS: 1544-75-8
Peso molecular: 152.13 g/mol
Clave InChI: DZRTZDURJKZGSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a fluorinated benzimidazole derivative known for its potent antiproliferative properties. This compound has garnered significant attention in scientific research due to its ability to inhibit the proliferation of cancer cells, making it a valuable candidate for anticancer drug development .

Aplicaciones Científicas De Investigación

5-Fluoro-1,3-dihydrobenzoimidazol-2-one has a wide range of applications in scientific research:

Análisis Bioquímico

Biochemical Properties

5-Fluoro-1,3-dihydrobenzoimidazol-2-one interacts with various biomolecules in biochemical reactions. It has been shown to be a potent inhibitor of docetaxel and other anticancer drugs in cell assays . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

5-Fluoro-1,3-dihydrobenzoimidazol-2-one has significant effects on various types of cells and cellular processes. It inhibits the proliferation of cancer cells, influencing cell function . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available literature.

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one involves its antiproliferative properties. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are not specified in the available literature.

Metabolic Pathways

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is involved in various metabolic pathways. It interacts with enzymes or cofactors and could also have effects on metabolic flux or metabolite levels . The exact details of these metabolic pathways are not specified in the available literature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one typically involves the fluorination of benzimidazole derivatives. One common method includes the reaction of 5-fluoro-1,3-diaminobenzene with phosgene or its derivatives under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. Advanced purification techniques like recrystallization and chromatography are employed to achieve high purity levels required for pharmaceutical applications .

Types of Reactions:

    Oxidation: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Comparación Con Compuestos Similares

    5-Fluorouracil: Another fluorinated compound used in cancer treatment.

    Benzimidazole: The parent compound, lacking the fluorine atom, with different biological activities.

    Fluorobenzene: A simpler fluorinated aromatic compound with distinct chemical properties.

Uniqueness: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one stands out due to its specific structure, which combines the benzimidazole core with a fluorine atom, enhancing its biological activity and making it a potent antiproliferative agent. Its unique ability to inhibit cancer cell proliferation more effectively than its non-fluorinated counterparts highlights its potential in therapeutic applications .

Actividad Biológica

5-Fluoro-1,3-dihydrobenzoimidazol-2-one (5FDBI) is a fluorinated benzimidazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potent biological activities, particularly its antiproliferative properties against cancer cells. This article provides a comprehensive overview of the biological activity of 5FDBI, including its mechanisms of action, biochemical properties, and relevant research findings.

Overview of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

  • Chemical Structure : 5FDBI is characterized by a benzimidazole core with a fluorine atom at the 5-position, which enhances its biological activity compared to non-fluorinated analogs.
  • Molecular Weight : 152.13 g/mol
  • CAS Number : 1544-75-8

5FDBI primarily exhibits its biological effects through the following mechanisms:

  • Antiproliferative Activity : It inhibits the proliferation of various cancer cell lines by interfering with cell cycle regulation and promoting apoptosis. This effect is attributed to its ability to bind to specific biomolecules and modulate signaling pathways involved in cell growth and survival .
  • Biochemical Pathways : The compound is believed to impact pathways related to apoptosis and cell cycle progression. Studies indicate that it may inhibit key enzymes involved in these processes, leading to reduced cell viability in cancer models .

Anticancer Activity

Numerous studies have investigated the anticancer potential of 5FDBI:

  • In Vitro Studies : In laboratory settings, 5FDBI has demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (L-1210) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines range from 1×1061\times 10^{-6} M to 1×1041\times 10^{-4} M, indicating potent activity against proliferating cells .
  • Mechanistic Insights : Research has shown that 5FDBI induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that the compound not only halts cell division but also triggers programmed cell death mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5FDBI, it is useful to compare it with other related compounds:

Compound NameActivity TypeIC50 ValueNotes
5-Fluorouracil Anticancer1×1061\times 10^{-6} MWidely used in chemotherapy
Benzimidazole AntimicrobialVariesParent compound without fluorine
5-Chloro-1,3-dihydrobenzoimidazol-2-one Anticancer/Antimicrobial1×1051\times 10^{-5} MSimilar structure with chlorine

Case Study 1: Breast Cancer Cell Lines

In a study examining the effects of 5FDBI on MCF-7 breast cancer cells, researchers found that treatment with the compound led to a significant decrease in cell viability after 48 hours. The study reported an IC50 value of 2.5×1072.5\times 10^{-7} M, demonstrating its effectiveness as a potential therapeutic agent.

Case Study 2: Lung Cancer Models

Another investigation focused on A549 lung cancer cells revealed that 5FDBI not only reduced cell proliferation but also induced apoptosis as evidenced by increased levels of cleaved caspases and PARP. The IC50 was determined to be 3.0×1063.0\times 10^{-6} M, supporting its role as an effective anticancer agent .

Propiedades

IUPAC Name

5-fluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRTZDURJKZGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438115
Record name 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-75-8
Record name 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluorobenzene-1,2-diamine (2 g, 15.86 mmol) was dissolved in THF (49.4 ml) and 1,1′-Carbonyldiimidazole (2.83 g, 17.44 mmol) was added at RT. The reaction mixture was stirred overnight at RT. To this was added concentrated ammonia solution (1.5 ml) and the mixture stirred for 30 minutes and then diluted with water (100 ml). The resultant solid was collected by filtration, washed with water, followed by Et2O and then dried in vacuo to afford 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.250 g, 52%); 1H NMR (400 MHz, DMSO-d6) 6.66-6.79 (2H, m), 6.81-6.94 (1H, m), 10.64 (1H, s), 10.76 (1H, s); m/z: (ES+) MH+, 151.19. b) A solution of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.25 g, 8.22 mmol) in phosphorus oxychloride (25.2 ml, 270.34 mmol) was heated for 18 hours at 100° C. The reaction mixture was cooled to RT and excess of POCl3 was evaporated in vacuo. The residue was neutralized with saturated NaHCO3 solution (10 ml) and extracted with EtOAc (3×20 ml). The organic phase was washed with brine and then dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 82%); 1H NMR (400 MHz, DMSO-d6) 7.09 (1H, ddd), 7.36 (1H, dd), 7.53 (1H, dd); m/z: (ES+) MH+, 171.34. c) 2-Chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 6.72 mmol) was charged to high pressure autoclave PV10832 (Parr 160 ml) with methylamine 40% EtOH solution (50 ml, 6.72 mmol) and sealed on its trolley and the resulting solution heated to 160° C. in high pressure blast cell 60 for 16 hours. The pressure in the autoclave reached 13 bar. The reaction mixture was evaporated and the residue dissolved in MeOH and added to an SCX column. The desired product was eluted from the column using 7M NH3/MeOH. Fractions containing product were evaporated and the residue was purified by flash chromatography on silica, eluting with a gradient of 0 to 10% MeOH in DCM. Pure fractions were evaporated to afford 6-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (0.707 g, 64%); 1H NMR (400 MHz, DMSO-d6) 2.27 (3H, d), 6.38-6.44 (2H, m), 6.67 (1H, dd), 6.79-6.84 (1H, m); m/z: (ES+) MH+, 166.31.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
49.4 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 3
Reactant of Route 3
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 4
Reactant of Route 4
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 5
Reactant of Route 5
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 6
Reactant of Route 6
5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.